1-ethyl-4-methyl-1H-1,2,3-triazole-5-carbaldehyde

Description

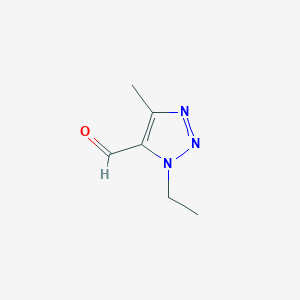

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-5-methyltriazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-3-9-6(4-10)5(2)7-8-9/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGHSFKKVBVGHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(N=N1)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethyl-4-methyl-1H-1,2,3-triazole-5-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl hydrazinecarboxylate with methyl isocyanide in the presence of a base can yield the desired triazole compound. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process. Additionally, the choice of catalysts and reaction conditions is crucial to minimize by-products and maximize the desired product.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-methyl-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups. For example, halogenation can introduce halogen atoms into the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂)

Major Products

Oxidation: 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylic acid

Reduction: 1-ethyl-4-methyl-1H-1,2,3-triazole-5-methanol

Substitution: Various halogenated triazole derivatives

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

1-Ethyl-4-methyl-1H-1,2,3-triazole-5-carbaldehyde serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups through substitution reactions. This property is particularly useful in the development of pharmaceuticals and agrochemicals.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Reaction Description | Major Products |

|---|---|---|

| Oxidation | Aldehyde group oxidized to carboxylic acid | 1-Ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylic acid |

| Reduction | Aldehyde reduced to primary alcohol | 1-Ethyl-4-methyl-1H-1,2,3-triazole-5-methanol |

| Substitution | Halogenation of triazole ring | Halogenated triazole derivatives |

Biological Activities

Potential Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising biological activities. Studies have explored its efficacy as an antimicrobial and anticancer agent. The compound's ability to interact with biological targets makes it a candidate for drug development.

Case Study: Anticancer Activity

In vitro studies have demonstrated that derivatives of this triazole compound can inhibit cancer cell proliferation. For instance, modified triazoles have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Medicinal Chemistry

Drug Development Precursor

The compound is utilized as a precursor for the synthesis of novel pharmaceuticals targeting diseases such as cancer and fungal infections. Its structural features facilitate modifications that enhance therapeutic efficacy.

Table 2: Derivatives and Their Biological Activities

| Derivative | Activity Type | Target Disease |

|---|---|---|

| 1-Ethyl-4-methyltriazole derivative | Antifungal | Fungal infections |

| 4-Methyltriazole derivative | Anticancer | Various cancers |

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in the production of specialty chemicals with tailored properties. Its versatility allows for applications in materials science and the development of agrochemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with biological macromolecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Table 1 highlights structural differences among triazole carbaldehydes and related derivatives:

Key Observations :

- Substituents at position 1 (ethyl, phenyl, pyridinyl) influence electronic and steric effects, altering reactivity and solubility.

- Carbaldehyde position (4 vs. 5) affects conjugation and nucleophilic attack sites.

Physical and Spectroscopic Properties

Boiling Points and Stability

- The carboxylic acid analog (1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylic acid) has a boiling point of 342.7°C, attributed to hydrogen bonding . The aldehyde form likely has a lower boiling point due to weaker intermolecular forces.

- 4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde is synthesized as a stable solid under mild, solvent-free conditions .

Spectroscopic Data

Table 2 compares NMR and IR

Key Observations :

- The carbaldehyde proton in 4-phenyl derivatives resonates at δ 9.9 ppm, slightly downfield compared to esters due to electron-withdrawing effects .

- Trimethylsilyl groups in oxime derivatives induce conformational rigidity, as shown by NMR and quantum calculations .

Aldehyde Reactivity

- The carbaldehyde group undergoes condensation reactions (e.g., hydrazone formation) and nucleophilic additions. For example, 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde forms hydrazones under mild conditions .

- In contrast, the oxime derivative (4-trimethylsilyl-1,2,3-triazole-5-carbaldehyde oxime) exhibits stability in the E-syn-periplanar form, favoring specific tautomers .

Biological Activity

1-Ethyl-4-methyl-1H-1,2,3-triazole-5-carbaldehyde (CAS No. 1784304-10-4) is a heterocyclic compound belonging to the triazole family. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective properties. This article provides a comprehensive overview of the biological activity of this compound, encompassing its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound is characterized by:

- Ethyl Group at the 1-position

- Methyl Group at the 4-position

- Aldehyde Group at the 5-position

These substitutions influence its reactivity and biological interactions.

Research indicates that triazole compounds possess various mechanisms of action:

Neuroprotective Activity

- Target Proteins : Interacts with active residues of ATF4 and NF-kB proteins.

- Biochemical Pathways : Inhibits endoplasmic reticulum (ER) stress and apoptosis pathways. Specifically, it reduces the expression of the ER chaperone BIP and apoptosis markers such as cleaved caspase-3 in human neuronal cells.

Anti-inflammatory Activity

- The compound has demonstrated the ability to block the NF-kB signaling pathway by inhibiting the phosphorylation of P65 protein. This action contributes to its anti-neuroinflammatory properties .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies

Several studies have highlighted the biological potential of triazole derivatives, including this compound:

- Neuroprotective Effects in Alzheimer's Models

-

Antimicrobial Properties

- Research has shown that triazole derivatives exhibit significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections.

- Anticancer Activity

Comparison with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other similar triazole derivatives:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde | Lacks ethyl group; different reactivity | Moderate anti-inflammatory effects |

| 4-Methyl-1H-1,2,3-triazole-5-carbaldehyde | Lacks ethyl group; affects solubility | Limited neuroprotective effects |

| 1-Ethyl-1H-1,2,3-triazole-4-carbaldehyde | Lacks methyl group; influences interactions | Reduced antimicrobial activity |

Q & A

Q. What are the common synthetic routes for preparing 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carbaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves cycloaddition or nucleophilic substitution. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be used to form the triazole core. A nucleophilic reaction with formaldehyde under alkaline conditions (e.g., K₂CO₃ as a catalyst) introduces the aldehyde group . Optimization includes adjusting reaction time, temperature, and catalyst loading. For instance, using butyllithium and ethyl formate to functionalize the triazole core has been reported for analogous compounds .

Q. How can the purity and identity of the compound be verified post-synthesis?

Standard characterization methods include:

- NMR spectroscopy : Compare chemical shifts of the aldehyde proton (~9-10 ppm) and triazole protons (~7-8 ppm).

- FT-IR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹).

- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 169.1).

- HPLC : Assess purity using a C18 column with UV detection at 254 nm. Crystallization from ethanol/water mixtures is recommended for purification .

Q. What are the recommended storage conditions to prevent degradation?

The aldehyde group is prone to oxidation. Store the compound under inert gas (N₂/Ar) at −20°C in amber vials. Desiccants like silica gel should be used to avoid moisture-induced decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the electron density map of the aldehyde group?

High-resolution data (≤1.0 Å) and programs like SHELXL are critical. For disordered aldehyde moieties, use PART commands to model partial occupancy or apply restraints (e.g., DFIX for C=O bond lengths). Twinning or pseudosymmetry, common in triazole derivatives, can be addressed with the TWIN and BASF commands in SHELXL .

Q. How do steric and electronic effects influence the reactivity of the aldehyde group in cross-coupling reactions?

The electron-withdrawing triazole ring activates the aldehyde for nucleophilic attacks (e.g., condensations). Steric hindrance from the ethyl and methyl substituents may slow reactions with bulky reagents. Computational studies (DFT) using Gaussian or ORCA can predict reactive sites by analyzing Fukui indices or electrostatic potential surfaces .

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?

- NMR discrepancies : Use 2D experiments (HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between the aldehyde proton and triazole carbons confirm positioning.

- Mass spectrometry anomalies : Perform HRMS to distinguish isobaric impurities.

- IR vs. crystallography : If C=O stretches deviate from expected values, check for hydrogen bonding in the crystal lattice using Mercury software .

Q. How can mechanistic pathways for side reactions (e.g., oxidation or dimerization) be investigated?

- Kinetic studies : Monitor reaction progress via in situ FT-IR or LC-MS to identify intermediates.

- Isolation of byproducts : Use preparative TLC or column chromatography, followed by structural analysis.

- Computational modeling : Explore transition states for oxidation pathways using Gaussian with M06-2X/6-311+G(d,p) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.